molecular formula C14H18O6Si3 B12612888 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol CAS No. 920033-47-2

2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol

Cat. No.: B12612888
CAS No.: 920033-47-2
M. Wt: 366.54 g/mol
InChI Key: GDSRQIMQNFZSGL-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is a complex organosilicon compound characterized by its unique structure, which includes silicon atoms bonded to oxygen and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol typically involves the reaction of diphenylsilane derivatives with suitable oxygen donors under controlled conditions. One common method includes the use of diphenyldichlorosilane as a starting material, which reacts with water or alcohols in the presence of a catalyst to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various silanols, siloxanes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity, allowing it to participate in various chemical processes. The pathways involved often include the formation and cleavage of these bonds, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is unique due to its specific arrangement of silicon, oxygen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

920033-47-2

Molecular Formula

C14H18O6Si3

Molecular Weight

366.54 g/mol

IUPAC Name

4,4,7,7-tetrahydroxy-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane

InChI

InChI=1S/C14H18O6Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2

InChI Key

GDSRQIMQNFZSGL-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](O[Si](O[Si]1(O)O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O

Origin of Product

United States

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